molecular formula C12H12ClN3O B1428123 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol CAS No. 1009330-01-1

2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol

Cat. No. B1428123
CAS RN: 1009330-01-1
M. Wt: 249.69 g/mol
InChI Key: RVBLEKGKZIGVJT-UHFFFAOYSA-N
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Description

The compound “2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol” is a complex organic molecule that contains a pyrimidine ring, which is a basic structure in many biological compounds . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While specific synthesis methods for “2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol” are not available, pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored .


Chemical Reactions Analysis

The reactivity of “2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol” would likely be influenced by the presence of the pyrimidine ring and the phenyl group. Pyrimidine derivatives have been found to exhibit a wide range of biological activities .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives are known for their anticancer properties. They can interfere with various cellular processes, such as DNA replication and cell division, making them effective against different types of cancer cells. For instance, certain pyrimidine analogs are used to treat leukemia, breast cancer, and idiopathic pulmonary fibrosis .

Antimicrobial and Antifungal Applications

These compounds exhibit antimicrobial and antifungal activities, making them valuable in the development of new antibiotics and antifungal agents. They can act against a range of harmful microorganisms, including bacteria and fungi, by disrupting their DNA synthesis or metabolic pathways .

Antiparasitic and Antimalarial Effects

Pyrimidine derivatives have shown potential in treating parasitic infections, including malaria. They can inhibit the growth of parasites by targeting specific enzymes or pathways essential for the parasite’s survival .

Cardiovascular Therapeutics

Some pyrimidine derivatives serve as cardiovascular agents, offering therapeutic benefits for conditions like hypertension. They can modulate blood pressure and have been investigated for their potential in treating other cardiovascular diseases .

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of pyrimidine derivatives make them candidates for the development of new pain relief medications. They can reduce inflammation and alleviate pain by inhibiting the production of inflammatory mediators .

Antidiabetic Activity

Pyrimidine derivatives can also play a role in managing diabetes. They may act as DPP-IV inhibitors, which help in regulating blood glucose levels. Their potential as antidiabetic agents is an area of active research .

Future Directions

The future directions for research into “2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol” would likely depend on the results of initial studies into its properties and potential applications. Given the biological activity of similar pyrimidine derivatives, it could be a promising area for further investigation .

properties

IUPAC Name

2-[(2-chloropyrimidin-4-yl)amino]-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-12-14-7-6-11(16-12)15-8-10(17)9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBLEKGKZIGVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=NC(=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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